molecular formula C16H15N3O3 B11071244 N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide

N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide

Cat. No.: B11071244
M. Wt: 297.31 g/mol
InChI Key: MYWLLHOXSPFHKG-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzoyl group linked to the 6-position of a 1H-indazole ring. This compound has been investigated primarily for its role as a cyclin-dependent kinase 1 (CDK1) inhibitor, with studies highlighting its synthesis via reactions between benzoyl chloride precursors and aminoindazole derivatives (Scheme 2, ). The 3,4-dimethoxy substituents on the benzamide moiety and the indazole heterocycle are critical for its biological activity, influencing both electronic and steric interactions with target enzymes .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C16H15N3O3/c1-21-14-6-4-10(7-15(14)22-2)16(20)18-12-5-3-11-9-17-19-13(11)8-12/h3-9H,1-2H3,(H,17,19)(H,18,20)

InChI Key

MYWLLHOXSPFHKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)OC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

A mixture of o-halogenated benzaldehyde, cyclohexane-1,3-dione, and 1H-indazol-6-amine in dimethyl sulfoxide (DMSO) with CuI and Cs₂CO₃ at 100°C for 12–18 hours yields substituted indazole derivatives (yields: 79–82%). While this method is efficient, scalability is limited by the use of toxic DMSO.

Reductive Amination

Alternative protocols employ sodium borohydride (NaBH₄) for reductive amination of nitro intermediates. For example, reduction of 6-nitroindazole derivatives in methanol with NaBH₄ at 40°C achieves yields up to 94%.

Amide Coupling Strategies

The final step involves coupling 1H-indazol-6-amine with 3,4-dimethoxybenzoyl chloride. Three principal methods are reported:

Schotten-Baumann Reaction

Procedure :

  • Reactants : 1H-Indazol-6-amine (1.0 mmol), 3,4-dimethoxybenzoyl chloride (1.1 mmol), aqueous NaOH (10%).

  • Conditions : Stirring at 0–5°C for 2 hours.

  • Yield : 65–70%.

Limitations :

  • Requires strict pH control to prevent hydrolysis of the acyl chloride.

  • Lower yields compared to coupling-agent-mediated methods.

Coupling Reagents (EDCl/HOBt)

Procedure :

  • Reactants : 1H-Indazol-6-amine, 3,4-dimethoxybenzoyl chloride, EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq) in dichloromethane (DCM).

  • Conditions : Room temperature, 12 hours.

  • Yield : 85–90%.

Advantages :

  • Higher yields due to reduced side reactions.

  • Compatible with moisture-sensitive substrates.

Palladium-Catalyzed Coupling

A novel approach uses Pd₂(dba)₃ and Xantphos in DMF at 70°C for 4.5 hours, achieving 93% yield. While efficient, this method’s reliance on expensive catalysts limits industrial adoption.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • DCM or THF balances reactivity and ease of workup.

Temperature Effects

  • Amide coupling at 0–5°C minimizes decomposition but extends reaction times.

  • Elevated temperatures (70°C) with Pd catalysts accelerate reactions but risk byproduct formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.35 (q, J=4.7 Hz, 1H, amide NH), 7.56 (s, 1H, indazole-H), 7.13–7.51 (m, aromatic protons), 3.83 (s, 6H, OCH₃).

  • ¹³C NMR : 164.9 ppm (C=O), 151.9–111.0 ppm (aromatic carbons).

High-Performance Liquid Chromatography (HPLC)

  • Purity >99% achieved via reverse-phase C18 columns (acetonitrile/water gradient).

Comparative Analysis of Methods

Method Yield Purity Scalability
Schotten-Baumann65–70%95%Moderate
EDCl/HOBt85–90%98%High
Palladium-Catalyzed93%99%Low

Key Takeaways :

  • EDCl/HOBt offers the best balance of yield and scalability.

  • Palladium methods, while high-yielding, are cost-prohibitive for large-scale synthesis.

Industrial-Scale Considerations

Cost Efficiency

  • Bulk synthesis of 3,4-dimethoxybenzoyl chloride reduces material costs by 40% compared to commercial sources.

  • Recycling Pd catalysts via filtration improves process economics.

Environmental Impact

  • Substituting DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces waste .

Scientific Research Applications

Chemical Structure and Synthesis

The compound N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide features an indazole moiety linked to a dimethoxybenzamide group. The synthesis typically involves the coupling of indazole derivatives with benzamide precursors through various chemical methods, including amide bond formation techniques. The detailed synthetic pathways can be referenced in studies focusing on indazole derivatives and their modifications for enhanced biological activity .

Anticancer Properties

Research has demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound showed an IC50 value of 5.15 µM against K562 cells, indicating potent activity .

Moreover, mechanisms of action include the induction of apoptosis and modulation of cell cycle progression through inhibition of Bcl2 family proteins and interaction with the p53/MDM2 signaling pathway . These findings suggest that this compound could serve as a scaffold for developing low-toxicity anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the indazole or benzamide moieties can significantly influence biological activity. For example, substituents on the aromatic ring have been shown to affect the compound's potency against cancer cell lines . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Comparative Efficacy

To provide a clearer understanding of its efficacy compared to other compounds, a table summarizing the IC50 values of this compound alongside other known anticancer agents is presented below:

CompoundCancer Cell LineIC50 (µM)
This compoundK5625.15
SorafenibHepG210.0
DoxorubicinMCF-70.5
SunitinibHCT1168.0

This table illustrates that while this compound shows promising activity, it may not surpass some established chemotherapeutics like Doxorubicin in potency.

Case Studies

Several case studies have documented the effectiveness of indazole derivatives in clinical settings:

  • Case Study: Indazole Derivatives in Clinical Trials
    • A recent clinical trial evaluated a series of indazole-based compounds for their efficacy against resistant cancer types. The trial reported significant tumor reduction in patients treated with compounds similar to this compound .
  • Mechanistic Insights
    • Another study utilized molecular docking simulations to elucidate binding interactions between this compound and key protein targets involved in cancer progression. The results indicated strong binding affinities that correlate with observed biological activities .

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide and Indazole Moieties

The position and nature of substituents on the benzamide and indazole rings significantly impact target specificity and potency. Key analogs include:

(a) 3,4-Dichloro-N-(1H-indazol-5-yl)benzamide (Compound 11m)
  • Substituents : 3,4-dichloro (benzamide), indazole at position 3.
  • Activity : Demonstrated CDK-inhibitory activity but with reduced potency compared to the 3,4-dimethoxy analog. The electron-withdrawing chlorine substituents may decrease binding affinity compared to electron-donating methoxy groups .
(b) ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide)
  • Substituents: 3,4-dimethoxy (benzamide), 4-(2-cyanopropane-2-yl)phenyl instead of indazole.
  • Activity : Acts as an allosteric antagonist of the follicle-stimulating hormone (FSH) receptor. Unlike the indazole-containing target compound, ADX61623 modulates FSH-mediated cAMP and progesterone production, with dose-dependent effects on estradiol .
(c) Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
  • Substituents : 2,6-dimethoxy (benzamide), isoxazolyl group.
  • Activity: A herbicide targeting plant cell wall synthesis, illustrating how benzamide scaffolds can diverge into non-therapeutic applications depending on substituents .

Structural and Functional Data Table

Compound Name Benzamide Substituents Heterocycle Biological Target Key Activity
N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide 3,4-dimethoxy 1H-indazol-6-yl CDK1 CDK1 inhibition (molecular docking)
3,4-Dichloro-N-(1H-indazol-5-yl)benzamide 3,4-dichloro 1H-indazol-5-yl CDK1 Moderate CDK inhibition
ADX61623 3,4-dimethoxy 4-(2-cyanopropane-2-yl)phenyl FSH receptor Allosteric antagonist
Isoxaben 2,6-dimethoxy 5-isoxazolyl Plant cell wall Herbicidal activity

Key Research Findings

  • Electronic Effects : Methoxy groups (electron-donating) enhance CDK1 binding compared to chloro substituents (electron-withdrawing) .
  • Heterocycle Influence : Indazole derivatives show greater selectivity for kinase targets, whereas phenyl or isoxazolyl analogs diverge into hormonal or pesticidal applications .
  • Positional Isomerism : Indazole substitution at the 6-position (target compound) vs. 5-position (Compound 11m) alters steric interactions in the CDK1 active site .

Biological Activity

N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}N4_{4}O3_{3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole moiety is known to exhibit inhibitory effects on specific enzymes involved in cancer progression, particularly those associated with the indoleamine 2,3-dioxygenase (IDO1) pathway. This enzyme plays a crucial role in tryptophan metabolism, leading to immune suppression in tumor microenvironments.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. One derivative showed an IC50_{50} value of 5.15 µM against the K562 leukemia cell line, indicating potent cytotoxic effects .

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits IDO1 expression; induces apoptosis ,
Enzyme InhibitionTargets enzymes involved in cancer metabolism
Anti-inflammatoryRegulates expression of inflammatory markers

Case Study 1: IDO1 Inhibition

A recent investigation into the bioactivity of this compound revealed its potential as an IDO1 inhibitor. The study demonstrated that treatment with this compound resulted in a marked reduction in IDO1 expression levels in cancer cell lines, leading to enhanced immune responses against tumors .

Case Study 2: Apoptosis Induction

In another study focusing on indazole derivatives, it was found that certain compounds induced apoptosis in K562 cells through modulation of the p53/MDM2 pathway. The results indicated that these compounds could significantly affect cell cycle distribution and promote apoptosis in a dose-dependent manner .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or alkaline conditions:

ConditionProduct(s) FormedReaction EfficiencySource
6M HCl, reflux, 8h3,4-dimethoxybenzoic acid + 1H-indazol-6-amine78% yield
2M NaOH, 80°C, 12hSame as above65% yield

Mechanistic studies on similar benzamides ( ) show nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–N bond. The electron-donating methoxy groups on the benzamide slightly retard hydrolysis compared to unsubstituted benzamides.

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective electrophilic substitution, primarily at the C-3 and C-5 positions due to electron-rich nitrogen atoms directing incoming electrophiles:

Reaction TypeConditionsMajor ProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2h3-nitro-N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide62%
SulfonationH₂SO₄ (fuming), 50°C, 4h5-sulfo-N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide55%

The methoxy groups on the benzamide moiety stabilize the intermediate arenium ion through resonance, enhancing reaction rates compared to non-methoxy analogs ( ).

Nucleophilic Demethylation

Methoxy groups on the benzamide are susceptible to nucleophilic demethylation under strong bases:

ReagentConditionsProductYieldSource
BBr₃ (1.2 eq)CH₂Cl₂, −78°C → RT, 6hN-(1H-indazol-6-yl)-3,4-dihydroxybenzamide85%
AlCl₃/NaI (2:1)DMF, 120°C, 8hPartial demethylation (C-3 OH)43%

Dibromination of methoxy groups proceeds via SN2 mechanism, with boron tribromide showing higher selectivity ( ).

Cross-Coupling Reactions

The indazole’s C-6 position (if halogenated) participates in palladium-catalyzed couplings. While the parent compound lacks halogens, brominated derivatives exhibit:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂OArylated indazole-benzamide hybrids70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-aryl derivatives65%

For example, a bromo-substituted analog at C-6 couples with phenylboronic acid to form biaryl structures ( ).

Redox Reactions

The benzamide’s methoxy groups resist reduction, but the indazole ring undergoes selective hydrogenation:

ReagentConditionsProductYieldSource
H₂ (1 atm), Pd/CEtOH, 25°C, 12hPartially saturated indazole48%
NaBH₄/CuCl₂THF, 0°C, 1hNo reaction

Full saturation to tetrahydroindazole requires harsher conditions (e.g., Rh/C at 80°C), but this risks over-reduction of the amide bond ( ).

Complexation with Metals

The indazole nitrogen and amide oxygen act as ligands for transition metals:

Metal SaltConditionsComplex StructureStabilitySource
CuCl₂MeOH, RT, 2hOctahedral Cu(II) complexHigh
Fe(NO₃)₃H₂O/EtOH, 60°C, 4hParamagnetic Fe(III) complexModerate

Stoichiometric studies ( ) indicate a 1:2 metal-to-ligand ratio, with IR spectra confirming coordination via N(indazole) and O(amide).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Norrish-Type I cleavage of the amide bond, yielding 3,4-dimethoxybenzoyl and indazolyl radicals ().

  • Demethylation of methoxy groups at longer wavelengths (λ > 300 nm), forming phenolic derivatives ( ).

Q & A

Q. What are the optimal synthetic routes for N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide, and how is structural confirmation achieved?

The compound is synthesized via coupling reactions between 3,4-dimethoxybenzoyl chloride derivatives and 1H-indazol-6-amine. A typical method involves refluxing in anhydrous dichloromethane with triethylamine as a base, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation employs 1H-NMR^1\text{H-NMR} (e.g., aromatic protons at δ 7.65–7.08 ppm for benzamide and indazole moieties) and 13C-NMR^{13}\text{C-NMR}, with comparison to computed spectra. Mass spectrometry (ESI-MS) validates molecular weight .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

  • Solubility : Soluble in DMSO (≥10 mM), limited solubility in aqueous buffers.
  • Storage : Stable at -20°C under inert conditions to prevent hydrolysis.
  • Molecular Weight : 337.35 g/mol (C16_{16}H15_{15}N3_{3}O3_{3}).
  • Handling : Use desiccants and avoid prolonged exposure to light or humidity .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

  • HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm.
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO or acetone for aromatic and methoxy group assignments.
  • LC-MS : High-resolution MS to confirm molecular ion peaks and detect impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies involve systematic modifications:

  • Substituent variation : Replace methoxy groups with halogens or alkyl chains to assess steric/electronic effects.
  • Scaffold hybridization : Integrate with coumarin or acrylamide moieties (as in ) to enhance bioavailability.
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like CDK1, guided by crystallographic data from related benzamides .

Q. What methodological considerations are critical for stability studies under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions.
  • HPLC monitoring : Track degradation products using a stability-indicating method (e.g., gradient elution with PDA detection).
  • Kinetic analysis : Calculate half-life (t1/2_{1/2}) and degradation pathways via Arrhenius modeling .

Q. How should biological evaluation be conducted to assess antiproliferative or kinase-inhibitory activity?

  • In vitro assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM. Include controls (e.g., DMSO vehicle) and reference drugs (e.g., doxorubicin).
  • Kinase profiling : Screen against a panel of kinases (CDK1, EGFR) using ADP-Glo™ assays.
  • Dose conversion : Apply body surface area normalization (e.g., mouse-to-human conversion via Km factors) for in vivo extrapolation .

Q. How can contradictory data in synthetic yields or biological activity be resolved?

  • Reaction optimization : Vary catalysts (e.g., HATU vs. EDCI), solvents (DMF vs. THF), or temperatures.
  • Biological replicates : Repeat assays with fresh compound batches and orthogonal assays (e.g., Western blot for target inhibition).
  • Meta-analysis : Compare with structurally related compounds (e.g., 3,4-dichloro analogs in ) to identify trends .

Q. What crystallographic strategies are suitable for determining the compound’s 3D structure?

  • Crystallization : Use vapor diffusion (e.g., methanol/water) to grow single crystals.
  • Data collection : Perform X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL-2018 for structure solution and refinement, validating with R1_1 (<5%) and wR2_2 (<12%) factors. Use PLATON for symmetry checks .

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